molecular formula C9H8FN3S2 B502798 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 299936-22-4

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B502798
CAS No.: 299936-22-4
M. Wt: 241.3g/mol
InChI Key: OPAKWVMMTCNRJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with thiourea in the presence of a base, followed by cyclization with phosphorus oxychloride (POCl3). The reaction conditions generally include:

  • Step 1: Formation of 4-fluorobenzylthiourea

    • Reactants: 4-fluorobenzyl chloride, thiourea
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
    • Duration: Several hours
  • Step 2: Cyclization to form this compound

    • Reactants: 4-fluorobenzylthiourea, POCl3
    • Solvent: Dichloromethane or chloroform
    • Temperature: Reflux
    • Duration: Several hours

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAKWVMMTCNRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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